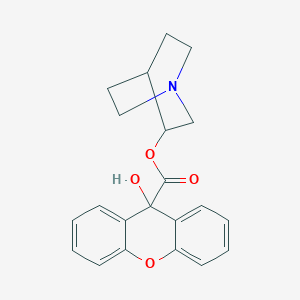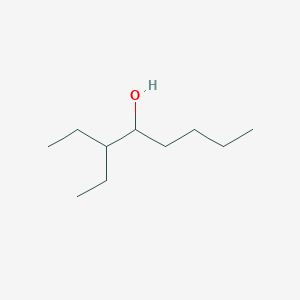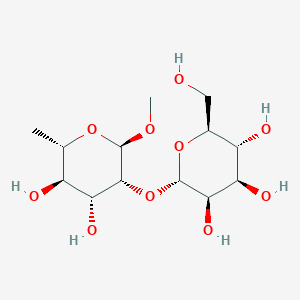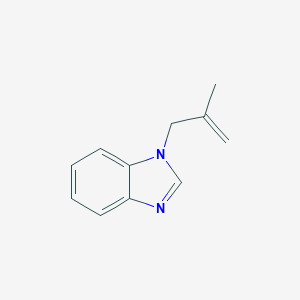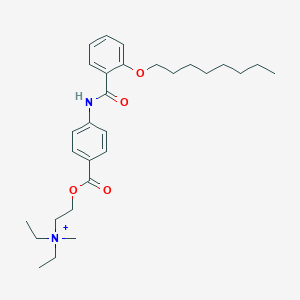
Otilonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Otilonium bromide is a quaternary ammonium derivative known for its spasmolytic activity. It is primarily used to relieve spasmodic pain in the gastrointestinal tract, particularly in conditions like irritable bowel syndrome. This compound bromide works by relaxing the smooth muscles of the intestines, thereby alleviating cramps and reducing pain .
Méthodes De Préparation
The synthesis of otilonium bromide involves several steps. The process begins with the reaction of o-octanoxy benzoic acid with chloroformate to produce an intermediate product. This intermediate then undergoes condensation with p-aminobenzoic acid to form 4-(2-octanoxybenzoylamino)benzoic acid. The next step involves reacting this compound with diethylaminoethyl chloride to obtain N,N-diethyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]ethylamine. Finally, this compound reacts with bromomethane to yield this compound bromide . This method is advantageous due to its simplicity, high yield, and suitability for large-scale industrial production.
Analyse Des Réactions Chimiques
Otilonium bromide undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound bromide due to its stable quaternary ammonium structure.
Substitution Reactions: this compound bromide can participate in nucleophilic substitution reactions, particularly involving the bromide ion.
Hydrolysis: Under certain conditions, this compound bromide can undergo hydrolysis, leading to the breakdown of its ester and amide bonds.
Common reagents used in these reactions include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions but typically involve the cleavage of the ester or amide bonds .
Applications De Recherche Scientifique
Otilonium bromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of quaternary ammonium derivatives.
Biology: Research has shown that this compound bromide can modulate calcium channels and muscarinic receptors, making it a valuable tool in studying cellular signaling pathways.
Medicine: this compound bromide is extensively used in the treatment of irritable bowel syndrome.
Mécanisme D'action
Otilonium bromide exerts its effects by blocking voltage-dependent calcium channels, which leads to the relaxation of gastrointestinal smooth muscles. It also binds to muscarinic and tachykinin receptors, further contributing to its spasmolytic activity. The compound’s primary action involves inhibiting the entry of calcium ions through L-type and T-type calcium channels, thereby preventing excessive bowel contractions and reducing abdominal pain .
Comparaison Avec Des Composés Similaires
Otilonium bromide is often compared with other antispasmodic agents such as hyoscine butylbromide and mebeverine. Unlike these compounds, this compound bromide has a unique ability to concentrate in the large bowel wall, providing localized action with minimal systemic absorption. This characteristic makes it particularly effective in treating irritable bowel syndrome with fewer side effects .
Similar compounds include:
Hyoscine butylbromide: Another antispasmodic agent used to treat gastrointestinal cramps.
Mebeverine: A musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract.
Dicyclomine: An anticholinergic agent used to relieve muscle spasms in the gastrointestinal tract.
This compound bromide’s unique pharmacokinetic profile and targeted action make it a preferred choice for treating irritable bowel syndrome .
Propriétés
Numéro CAS |
105360-89-2 |
|---|---|
Formule moléculaire |
C29H43N2O4+ |
Poids moléculaire |
483.7 g/mol |
Nom IUPAC |
diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium |
InChI |
InChI=1S/C29H42N2O4/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3/h12-13,15-20H,5-11,14,21-23H2,1-4H3/p+1 |
Clé InChI |
NQHNLNLJPDMBFN-UHFFFAOYSA-O |
SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC |
SMILES canonique |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC |
Key on ui other cas no. |
105360-89-2 |
Synonymes |
N-diethylmethylammoniummethyl-p-(2-(N-octyloxy)benzoyl)aminobenzoate bromide octylonium octylonium bromide octylonium iodide otilonium bromide Spasmomen |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octreotide[reduced]](/img/structure/B12769.png)
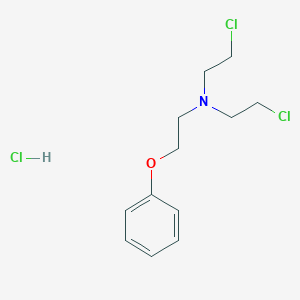
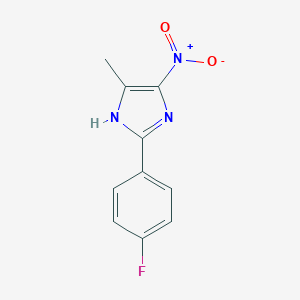

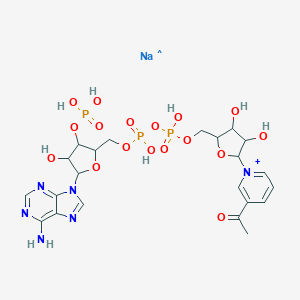
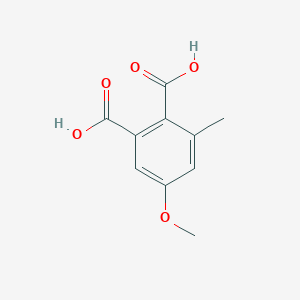
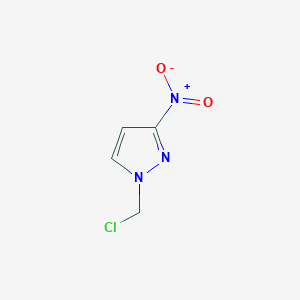
![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)
